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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Introduction & Compound Significance
3-(2-Aminophenoxy)propanamide (CAS: 1094235-02-5) is a bifunctional aromatic ether

scaffold characterized by a primary aniline moiety and a terminal primary amide.[1] In medicinal

chemistry, this structure represents a "privileged fragment" capable of engaging targets via

hydrogen bonding (amide) and pi-stacking (aromatic ring), while offering a distinct vector for

elaboration (aniline amine).[1]

Key Applications
Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight probe (MW 180.

[1]21) to identify binding pockets in kinases, hydrolases, and HDACs.[1]

PROTAC Linker Chemistry: The propanamide chain provides a stable, hydrophilic spacer,

while the aniline serves as a conjugation handle for E3 ligase ligands.[1]
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Fluorescent Probe Synthesis: Precursor for photo-induced electron transfer (PeT) sensors

where the aniline nitrogen modulates fluorescence based on pH or metal binding.[1]

Physicochemical Profile
Property Value Relevance

Molecular Weight 180.21 g/mol
Ideal for Fragment Screening

(<300 Da)

cLogP ~0.6 (Predicted) High Aqueous Solubility

pKa (Aniline) ~4.2
Weakly basic; uncharged at

physiological pH

H-Bond Donors 3 (NH₂, NH) Critical for target engagement

H-Bond Acceptors 3 (O, N, O) Critical for target engagement

Pre-Assay Preparation & Stability (Protocol A)
Objective: Establish compound integrity and solubility limits before biological testing.[1]

Materials
Compound: 3-(2-Aminophenoxy)propanamide (>98% purity).[1]

Solvent: DMSO (anhydrous), PBS (pH 7.4).

Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent).

Protocol Steps
Stock Preparation: Dissolve 1.80 mg of compound in 1.0 mL DMSO to create a 10 mM Stock

Solution. Vortex for 30 seconds.[1]

Expert Insight: The primary amide can be susceptible to hydrolysis under extreme pH;

always store stocks in anhydrous DMSO at -20°C.[1]

Aqueous Solubility Check: Dilute stock 1:100 into PBS (Final: 100 µM). Incubate for 2 hours

at RT.
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Pass Criteria: No visible precipitation; HPLC peak area >95% of theoretical.[1]

Oxidative Stability: The aniline group is sensitive to oxidation.[1] If the solution turns

brown/yellow, prepare fresh.[1]

Fragment Binding Assay: Surface Plasmon
Resonance (SPR) (Protocol B)
Objective: To detect low-affinity binding of the fragment to a target protein (e.g., a kinase or

protease).[1]

Rationale
As a fragment, 3-(2-Aminophenoxy)propanamide likely has a

in the mM to high µM range.[1] Direct binding assays like SPR are superior to enzymatic
inhibition assays for detecting these weak interactions.[1]
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Figure 1: SPR Fragment Screening Workflow. Fast on/off rates are typical for this scaffold.[1]

Detailed Protocol
Immobilization: Immobilize the target protein (e.g., p38 MAPK or Carbonic Anhydrase) on a

CM5 sensor chip to ~3000 RU using standard amine coupling.[1]

Critical Step: Ensure the target is stable in 2% DMSO, as high fragment concentrations

require DMSO cosolvent.[1]

Buffer Preparation: Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20,

2% DMSO.[1]
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Note: The DMSO concentration in the analyte samples must exactly match the running

buffer to avoid "bulk refractive index" jumps.[1]

Sample Injection: Prepare a 2-fold dilution series of 3-(2-Aminophenoxy)propanamide
ranging from 1 mM down to 31.25 µM.

Cycle Parameters:

Contact Time: 30 seconds (fast association).

Dissociation Time: 30 seconds (fast dissociation expected).

Flow Rate: 30 µL/min.[1]

Data Analysis: Use "Solvent Correction" algorithms. Fit data to a Steady-State Affinity model

(1:1 binding) to calculate

.[1]

Self-Validation: If the binding curve does not saturate at 1 mM, report as "

mM" rather than forcing a fit.

Chemical Reactivity Assay: Amide Coupling
Efficiency (Protocol C)
Objective: Validate the "aniline handle" for library synthesis or probe development.

Rationale
To use this molecule as a building block, the aniline nitrogen must be nucleophilic enough to

react with activated esters.[1] This assay quantifies that reactivity.[1]

Protocol
Reaction Mix:

Substrate: 3-(2-Aminophenoxy)propanamide (1 eq, 0.1 mmol).[1]
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Electrophile: Acetyl Chloride (1.1 eq) or NHS-Biotin (for probe synthesis).[1]

Base: Triethylamine (2 eq).[1]

Solvent: DCM (Dichloromethane).[1]

Monitoring: Stir at RT. Take aliquots at 5, 15, 30, and 60 minutes.

Quench: Add 10% NaHCO₃.

Analysis: Analyze organic phase by LC-MS.

Success Metric: >90% conversion to the acylated product (MW 180 + 42 = 222 Da) within

30 minutes indicates the aniline is sterically accessible and chemically competent.[1]

Cellular Cytotoxicity Assay: MTT (Protocol D)
Objective: Determine the safety window of the scaffold before using it in live-cell probe

applications.[1]

Rationale
Phenoxy-amides can sometimes exhibit off-target toxicity.[1] This assay ensures the scaffold

itself is non-toxic up to relevant concentrations.[1]

Experimental Design
Parameter Specification

Cell Lines HEK293 (Kidney), HepG2 (Liver)

Seeding Density 10,000 cells/well (96-well plate)

Compound Range 0.1 µM – 100 µM (8-point dose response)

Exposure Time 24 Hours

Readout Absorbance at 570 nm (Formazan production)

Protocol Steps
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Seeding: Plate cells in DMEM + 10% FBS.[1] Incubate overnight at 37°C/5% CO₂.

Treatment: Remove media. Add 100 µL fresh media containing the compound dilution series.

Include a Vehicle Control (0.5% DMSO) and a Positive Control (10 µM Doxorubicin).[1]

Incubation: Incubate for 24 hours.

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

Solubilization: Add 100 µL Detergent Reagent (SDS-HCl).[1] Incubate overnight in dark.

Measurement: Read OD570.

Calculation:

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: In Vitro Characterization & Assay
Protocols for 3-(2-Aminophenoxy)propanamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1519161/docs#application-note-in-vitro-
characterization-assay-protocols-for-3-2-aminophenoxy-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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